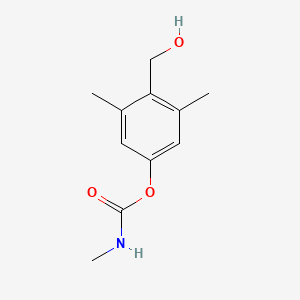
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique structural features, which include a hydroxymethyl group and two methyl groups attached to a phenyl ring, along with a methylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate typically involves the reaction of 4-(Hydroxymethyl)-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds smoothly at room temperature, yielding the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3,5-dimethylphenyl methylcarbamate.
Reduction: 4-(Hydroxymethyl)-3,5-dimethylphenyl methylamine.
Substitution: 4-(Hydroxymethyl)-3,5-dimethylphenyl nitrocarbamate or halogenated derivatives.
Scientific Research Applications
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase inhibitors.
Medicine: Explored for its potential use in drug design, particularly in the development of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its carbamate structure.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate involves its interaction with specific molecular targets, such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. The compound’s hydroxymethyl and carbamate groups play crucial roles in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)phenyl methylcarbamate: Lacks the two methyl groups on the phenyl ring, resulting in different chemical properties and reactivity.
3,5-Dimethylphenyl methylcarbamate: Lacks the hydroxymethyl group, affecting its solubility and interaction with enzymes.
4-(Hydroxymethyl)-3,5-dimethylphenyl ethylcarbamate: Contains an ethyl group instead of a methyl group in the carbamate moiety, leading to variations in its biological activity.
Uniqueness
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate is unique due to the presence of both hydroxymethyl and dimethyl groups on the phenyl ring, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to enzymes and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
28636-90-0 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-3,5-dimethylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-7-4-9(15-11(14)12-3)5-8(2)10(7)6-13/h4-5,13H,6H2,1-3H3,(H,12,14) |
InChI Key |
AMRNDZCLSZZKFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















